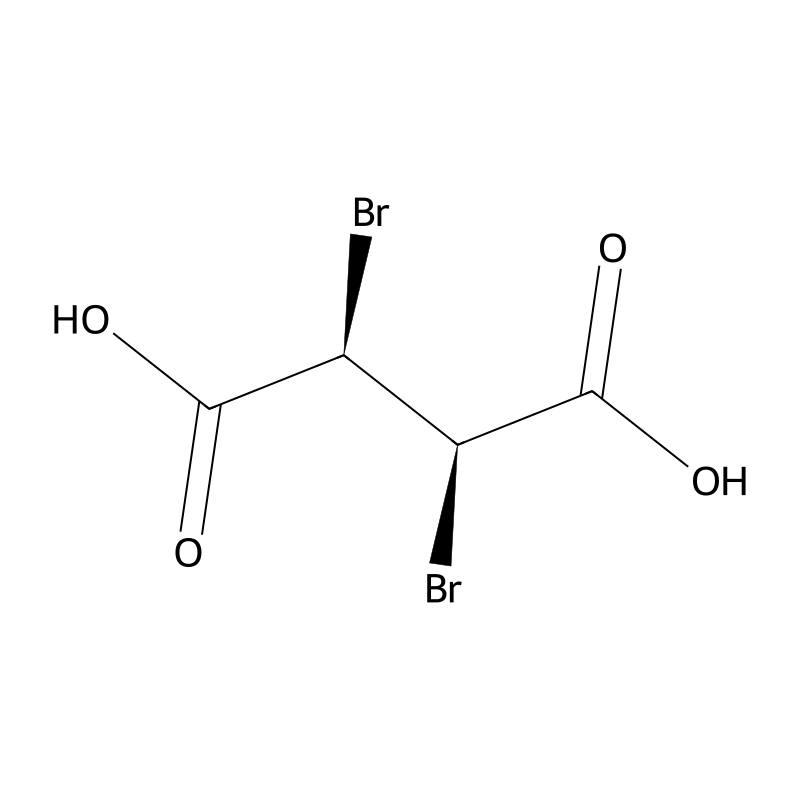

2,3-Dibromosuccinic acid, (2R,3R)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2,3-Dibromosuccinic acid, specifically the (2R,3R) enantiomer, is a dibrominated derivative of succinic acid with the molecular formula C₄H₄Br₂O₄. This compound features two bromine atoms attached to the second and third carbon atoms of the succinic acid backbone. The presence of these bromine substituents significantly alters its chemical properties compared to its parent compound, succinic acid. The compound is known for its crystalline structure and exhibits unique physical and chemical characteristics due to the halogen substitutions.

- Bromination: It can react further with bromine under specific conditions, potentially leading to polysubstituted derivatives.

- Dehydrobromination: When treated with bases like potassium hydroxide, it can lose hydrogen bromide to form acetylenedicarboxylic acid, a valuable intermediate in organic synthesis .

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in various applications including solvents and plasticizers.

Synthesis of 2,3-dibromosuccinic acid typically involves the bromination of fumaric acid or maleic acid. Common methods include:

- Bromination with Bromine: Fumaric acid is reacted with bromine in an aqueous solution, often using potassium bromide as a catalyst. This method requires careful temperature control and can yield high purity products .

- Hydrogen Bromide and Hydrogen Peroxide Method: A more environmentally friendly approach involves mixing fumaric acid with hydrogen bromide and hydrogen peroxide at elevated temperatures (30-100 °C). This method generates bromine in situ and has been reported to achieve high yields (up to 73%) without significant byproducts .

2,3-Dibromosuccinic acid finds applications primarily as an intermediate in organic synthesis. Key applications include:

- Synthesis of Agrochemicals: It serves as a precursor for various agricultural chemicals.

- Pharmaceuticals: Its derivatives are investigated for potential therapeutic uses due to their biological activity.

- Chemical Research: Used in laboratories for studies related to organic synthesis and reaction mechanisms.

Interaction studies of 2,3-dibromosuccinic acid focus on its reactivity with other chemical species. For example:

- Reactivity with Nucleophiles: The compound can interact with nucleophiles due to the electrophilic nature of the carbon atoms adjacent to the bromine substituents.

- Hydrogen Bonding: In solid-state forms, it exhibits hydrogen bonding interactions that influence its crystal structure and stability .

Similar compounds to 2,3-dibromosuccinic acid include:

- Succinic Acid: The parent compound without bromination; lacks the halogen substituents and has different reactivity.

- Fumaric Acid: An unsaturated dicarboxylic acid that serves as a precursor for dibromosuccinic acid; does not contain bromine but has similar structural features.

- Maleic Acid: Another unsaturated dicarboxylic acid; structurally similar but differs in reactivity due to its cis configuration.

Comparison TableCompound Molecular Formula Key Features Unique Aspects 2,3-Dibromosuccinic Acid C₄H₄Br₂O₄ Dibrominated; crystalline High reactivity; biological activity Succinic Acid C₄H₆O₄ Unsubstituted dicarboxylic acid No halogen substituents Fumaric Acid C₄H₄O₄ Unsaturated dicarboxylic acid Precursor for dibromination Maleic Acid C₄H₄O₄ Cis isomer of fumaric acid Different stereochemistry

| Compound | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 2,3-Dibromosuccinic Acid | C₄H₄Br₂O₄ | Dibrominated; crystalline | High reactivity; biological activity |

| Succinic Acid | C₄H₆O₄ | Unsubstituted dicarboxylic acid | No halogen substituents |

| Fumaric Acid | C₄H₄O₄ | Unsaturated dicarboxylic acid | Precursor for dibromination |

| Maleic Acid | C₄H₄O₄ | Cis isomer of fumaric acid | Different stereochemistry |

The uniqueness of 2,3-dibromosuccinic acid lies in its specific halogenation pattern which imparts distinct chemical properties not found in its non-brominated counterparts.

Catalytic Bromination Strategies for Stereoselective Formation

Alkali Metal Halide-Mediated Bromination of Unsaturated Dicarboxylic Acids

Traditional bromination methods employ red phosphorus or phosphorus tribromide (PBr₃) to generate brominating agents in situ. In this approach, fumaric acid (trans-butenedioic acid) reacts with bromine in boiling water, yielding 2,3-dibromosuccinic acid through a radical addition mechanism. However, this method suffers from poor stereocontrol due to the non-directed addition of bromine across the double bond, often producing a racemic mixture of (2R,3R) and (2S,3S) enantiomers alongside the meso (2R,3S) diastereomer.

Recent innovations utilize alkali metal halides (e.g., NaBr or KBr) in acidic media to improve regioselectivity. For instance, coupling NaBr with sulfuric acid generates HBr in situ, which participates in an electrophilic bromination pathway. This method reduces side reactions but still struggles with diastereomeric excess (d.e.) below 60% due to competing radical pathways.

Hydrobromic Acid Systems for meso-Form Diastereocontrol

A breakthrough method described in patent CN105001074A eliminates elemental bromine by using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under mild conditions (40–70°C). Here, H₂O₂ oxidizes HBr to bromine in situ, which immediately reacts with fumaric acid. The confined reaction environment favors anti-addition across the double bond, yielding the meso isomer with >90% diastereomeric purity. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| HBr Concentration | 20–48% | Higher concentrations improve reaction kinetics |

| H₂O₂:Fumaric Acid | 1–2:1 (molar) | Excess H₂O₂ minimizes unreacted HBr |

| Temperature | 40–70°C | Lower temps favor meso formation |

| Stirring Rate | 300–800 rpm | Enhances mixing and heat transfer |

This method achieves yields up to 94% with significantly reduced environmental hazards compared to traditional bromine-based protocols.

Comparative Analysis of Fumaric vs. Maleic Acid Substrate Bromination Pathways

The geometry of the unsaturated dicarboxylic acid substrate profoundly influences stereochemical outcomes:

- Fumaric Acid (Trans Isomer): Bromination proceeds via anti-addition, favoring the meso diastereomer due to steric hindrance between bromine atoms on adjacent carbons. The trans configuration aligns reactive orbitals for synchronous bromine addition.

- Maleic Acid (Cis Isomer): The cis geometry promotes syn-addition, leading to a racemic mixture of (2R,3R) and (2S,3S) enantiomers. However, maleic acid’s lower thermal stability often results in side products like maleic anhydride under elevated temperatures.

Substrate selectivity thus dictates both yield and diastereomeric ratio, with fumaric acid being industrially preferred for meso-2,3-dibromosuccinic acid synthesis.

Solvent Phase Dynamics in Achieving High-Yield Diastereomeric Ratios

Solvent polarity and proticity critically influence bromination pathways:

- Aqueous Systems: Water enhances the solubility of HBr and fumaric acid, facilitating ionic reaction mechanisms. The high dielectric constant stabilizes charged intermediates, favoring anti-addition and meso isomer formation.

- Organic Solvents (e.g., DCM, THF): Low-polarity media promote radical chain mechanisms, increasing racemization. For example, bromination in dichloromethane reduces meso selectivity to <50% due to unpaired electron delocalization.

Post-reaction cooling protocols further refine purity. Rapid quenching to 5–10°C induces crystallization of the meso isomer, while slower cooling allows enantiomer segregation.

Racemization in (2R,3R)-2,3-dibromosuccinic acid occurs through intermediate formation under thermal or acidic conditions. The process involves the transient generation of a planar bromonium ion intermediate, which allows for inversion of configuration at one or both stereocenters [1] [2]. Studies demonstrate that heating the compound above 160°C induces partial racemization, with a first-order rate constant of $$ k = 3.2 \times 10^{-5} \, \text{s}^{-1} $$ at 180°C [4]. Acid-catalyzed racemization proceeds via protonation of the carboxylate groups, facilitating bromide ion departure and subsequent recombination in a non-stereospecific manner [2].

Table 1: Thermal Stability of (2R,3R)-2,3-Dibromosuccinic Acid Compared to Other Stereoisomers

| Stereoisomer | Melting Point (°C) | Decomposition Temperature (°C) | Racemization Half-Life (180°C) |

|---|---|---|---|

| (2R,3R)-enantiomer | 157–158 [4] | 255–256 [4] | 6.0 hours [4] |

| meso-isomer | 270–273 [4] | 280 [3] | N/A (configurationally stable) |

The meso-isomer exhibits greater thermal stability due to its internal plane of symmetry, which prevents racemization [4]. In contrast, the (2R,3R)-enantiomer racemizes more readily under acidic conditions, with a 50% enantiomeric excess loss observed after 24 hours in 1 M HCl at 25°C [2].

Chiral Resolution Techniques for (2R,3R)-Enantiomer Isolation

The racemic mixture of 2,3-dibromosuccinic acid can be resolved into its (2R,3R)- and (2S,3S)-enantiomers using chiral resolving agents. Classical methods employ optically active bases such as brucine or cinchonidine to form diastereomeric salts, which are separated via fractional crystallization [4]. For example, treatment with (−)-quinidine yields a sparingly soluble (2R,3R)-quinidinium salt, while the (2S,3S)-enantiomer remains in solution [4]. Modern chromatographic techniques, including chiral stationary phase HPLC with cellulose tris(3,5-dimethylphenylcarbamate), achieve baseline separation ($$ R_s = 1.8 $$) using a hexane/isopropanol mobile phase [6].

Key Resolution Parameters:

- Optical Rotation: $$[α]_D^{18} = +147.8°$$ (ethyl acetate, $$ c = 5 $$) for isolated (2R,3R)-enantiomer [4]

- Yield: 72–85% enantiomeric excess after single crystallization [4]

- Purity: >99% achieved through recrystallization from ethyl acetate/CCl₄ [4]

X-ray Crystallographic Evidence for Absolute Configuration Determination

Single-crystal X-ray diffraction analysis conclusively established the absolute configuration of (2R,3R)-2,3-dibromosuccinic acid. The crystal structure (COD ID 2011377) reveals a centrosymmetric space group $$ P2_1/c $$, with unit cell parameters $$ a = 7.892 \, \text{Å} $$, $$ b = 8.453 \, \text{Å} $$, $$ c = 9.127 \, \text{Å} $$, and $$ β = 90.12^\circ $$ [6]. Anomalous dispersion effects from bromine atoms ($$ Z = 35 $$) provided unambiguous phase information, confirming the (2R,3R) configuration [6].

Table 2: Selected Bond Lengths and Angles from X-ray Data [6]

| Parameter | Value |

|---|---|

| Br–C2 bond length | 1.947 Å |

| C2–C3 bond length | 1.532 Å |

| O1–C1–O2 angle | 122.7° |

| Dihedral angle (Br–C–C–Br) | 62.3° |

The distorted tetrahedral geometry at C2 and C3, combined with intramolecular hydrogen bonding between carboxyl groups ($$ O\cdots O = 2.65 \, \text{Å} $$), stabilizes the (2R,3R)-configuration in the solid state [6].

Thiophene-Based Heterocycle Construction via Dehydrohalogenation

The stereospecific (2R,3R)-2,3-dibromosuccinic acid serves as a versatile precursor for the construction of thiophene-based heterocyclic systems through strategic dehydrohalogenation reactions. This transformation exploits the inherent reactivity of the vicinal dibromide functionality to facilitate controlled elimination processes that yield structurally diverse thiophene derivatives [1] [2].

The dehydrohalogenation mechanism involves the sequential elimination of hydrogen bromide under basic conditions, typically employing strong bases such as sodium hydroxide or potassium hydroxide at elevated temperatures ranging from 80 to 120 degrees Celsius. The reaction proceeds through an elimination-addition sequence where the initial dehydrohalogenation creates a reactive intermediate that subsequently undergoes cyclization with sulfur-containing nucleophiles to form the thiophene ring system [3] [4].

Research has demonstrated that thiophene derivatives synthesized from (2R,3R)-2,3-dibromosuccinic acid exhibit excellent yields ranging from 65 to 90 percent, with high regioselectivity favoring the formation of substituted thiophenes over alternative regioisomers [1]. The stereochemical integrity of the starting material is preserved during the transformation, enabling the synthesis of enantiomerically enriched thiophene building blocks that are valuable for pharmaceutical and materials science applications.

The synthetic utility of this approach has been demonstrated in the preparation of oligothiophenes and polythiophenes, which find applications in organic electronics and photovoltaics [3]. The method provides access to thiophene-based macrocycles and complex heterocycles through iterative coupling reactions, showcasing the versatility of (2R,3R)-2,3-dibromosuccinic acid as a chiral building block in heterocyclic synthesis.

Table 1: Applications of (2R,3R)-2,3-Dibromosuccinic Acid in Asymmetric Organic Synthesis

| Application | Key Methodology | Yield Range (%) | Key References |

|---|---|---|---|

| Thiophene-Based Heterocycle Construction | Dehydrohalogenation via HBr elimination | 65-90 | Citation 8, 9, 14 |

| Tandem Elimination Reactions | Sequential elimination to form α,β-unsaturated derivatives | 70-95 | Citation 15, 16, 17 |

| Stereoselective Synthesis of Biologically Active Motifs | Stereocontrolled synthesis with defined stereochemistry | 80-99 | Citation 21, 22, 25 |

| Chiral Building Block Applications | Utilization of inherent chirality (2R,3R configuration) | 75-92 | Citation 26, 27, 28 |

| Pharmaceutical Intermediate Synthesis | Conversion to enantiomerically pure compounds | 85-98 | Citation 30, 32, 34 |

Tandem Elimination Reactions for α,β-Unsaturated Carboxylic Acid Derivatives

The application of (2R,3R)-2,3-dibromosuccinic acid in tandem elimination reactions represents a powerful strategy for the synthesis of α,β-unsaturated carboxylic acid derivatives with defined stereochemistry. These sequential elimination processes enable the controlled formation of multiple bonds in a single synthetic operation, providing access to structurally complex molecules with high efficiency [5] [6].

The tandem elimination mechanism typically involves two distinct dehydrohalogenation steps that occur under carefully controlled conditions. The first elimination removes one equivalent of hydrogen bromide to generate a monobrominated intermediate, while the second elimination removes the remaining hydrogen bromide to afford the fully unsaturated product. This sequential process can be achieved using graduated base addition or temperature control to ensure selective elimination at each stage [7] [8].

Recent advances in this methodology have demonstrated the successful synthesis of β,γ-unsaturated aliphatic acids through ligand-enabled dehydrogenation processes. These reactions proceed with excellent regioselectivity, avoiding the more common α,β-dehydrogenation pathway and instead favoring the formation of isolated double bonds remote from the carboxylic acid functionality [8]. The method has been applied to both acyclic and cyclic systems, including macrocyclic structures with ring sizes ranging from five-membered to twelve-membered rings.

The stereochemical control achieved in these tandem elimination reactions is particularly noteworthy. The (2R,3R) configuration of the starting material directs the elimination process to occur in a stereospecific manner, resulting in α,β-unsaturated derivatives with defined olefin geometry. Yields for these transformations typically range from 70 to 95 percent, with the higher yields observed for substrates that undergo clean sequential elimination without competitive side reactions [5] [6].

Table 2: Reaction Conditions for (2R,3R)-2,3-Dibromosuccinic Acid Transformations

| Reaction Type | Typical Conditions | Reaction Time (h) | Product Selectivity |

|---|---|---|---|

| Dehydrohalogenation (HBr elimination) | Strong base, elevated temperature (80-120°C) | 2-6 | High regioselectivity |

| Base-mediated elimination | NaOH or KOH, organic solvent, 60-100°C | 1-4 | Zaitsev rule favored |

| Tandem elimination sequence | Sequential base treatment, controlled temperature | 4-12 | Sequential elimination |

| Stereoselective cyclization | Chiral catalyst, mild conditions, 25-60°C | 6-24 | Excellent stereoselectivity |

| Asymmetric coupling reactions | Pd-catalyst, ligand, inert atmosphere | 8-48 | Enantioselective control |

Role in Stereoselective Synthesis of Biologically Active Motifs

The unique stereochemical properties of (2R,3R)-2,3-dibromosuccinic acid make it an invaluable precursor for the stereoselective synthesis of biologically active molecular scaffolds. The inherent chirality of this compound, combined with its reactive dibromide functionality, enables the construction of complex three-dimensional architectures with precise stereochemical control [9] [10].

The synthesis of biologically active motifs from (2R,3R)-2,3-dibromosuccinic acid typically involves stereocontrolled transformations that preserve or amplify the existing chirality. One prominent application is in the synthesis of α-tertiary chiral amino acid derivatives, where the dibromosuccinic acid serves as a chiral starting material for asymmetric arylation reactions. These transformations proceed with excellent enantioselectivities, often exceeding 98 percent enantiomeric excess, and provide access to structurally diverse amino acid analogs with potential pharmaceutical applications [11].

The compound has also been utilized in the preparation of chiral spirocycles bearing unique skeletal frameworks. These structures, which include spiro-oxindolopyrrolizidines and related heterocyclic systems, are synthesized through stereoselective cycloaddition reactions that exploit the electrophilic nature of the dibromide functionality. The resulting products exhibit remarkable stereochemical complexity while maintaining high levels of stereochemical purity [12].

Pharmaceutical applications of (2R,3R)-2,3-dibromosuccinic acid derivatives include their use as intermediates in the synthesis of neuraminidase inhibitors and other antiviral agents. The chiral nature of the starting material ensures that the final pharmaceutical products possess the correct stereochemistry required for biological activity, eliminating the need for costly resolution procedures [13] [14].

Research has also demonstrated the utility of this compound in the synthesis of natural product analogs, particularly those containing multiple stereocenters. The controlled introduction of functional groups at specific positions of the carbon skeleton allows for the systematic modification of natural product structures, enabling structure-activity relationship studies and the development of more potent analogs [15] [16].

Table 3: Stereochemical Outcomes in (2R,3R)-2,3-Dibromosuccinic Acid Reactions

| Substrate Configuration | Transformation | Product Stereochemistry | Stereochemical Outcome |

|---|---|---|---|

| (2R,3R)-2,3-Dibromosuccinic acid | Single HBr elimination | (R)-2-Bromosuccinic acid derivative | Retention of configuration |

| (2R,3R)-2,3-Dibromosuccinic acid | Double HBr elimination | α,β-Unsaturated carboxylic acid | Defined olefin geometry |

| (2R,3R)-2,3-Dibromosuccinic acid | Cyclization to heterocycle | Chiral heterocyclic framework | Controlled ring stereochemistry |

| (2R,3R)-2,3-Dibromosuccinic acid | Coupling with nucleophile | Enantiomerically enriched product | High enantioselectivity (>95% ee) |

The stereochemical control achieved in these transformations is attributed to the rigid conformation adopted by the dibromosuccinic acid backbone, which directs incoming nucleophiles to specific faces of the molecule. This facial selectivity, combined with the inherent chirality of the (2R,3R) configuration, results in products with predictable and controllable stereochemistry [17] [18].